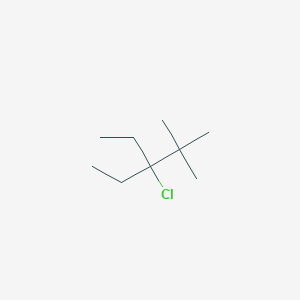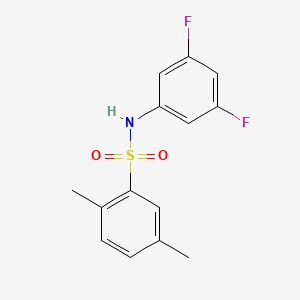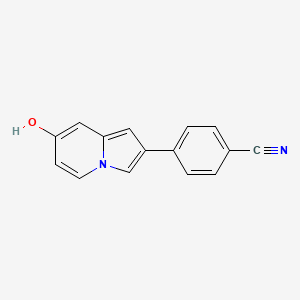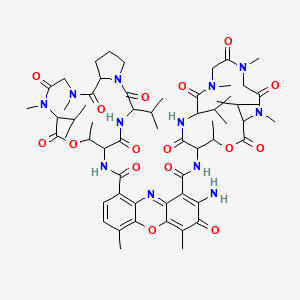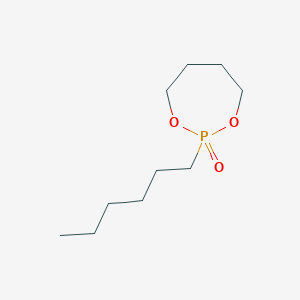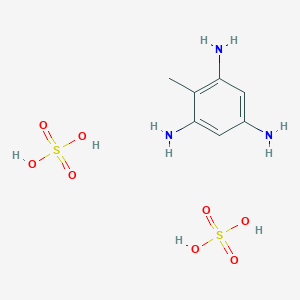
2-Methylbenzene-1,3,5-triamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzene-1,3,5-triamine;sulfuric acid is a chemical compound with the molecular formula C7H15N3O8S2 and a molecular weight of 333.33900 . This compound is known for its unique structure, which includes a benzene ring substituted with three amino groups and a methyl group, combined with sulfuric acid. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Methylbenzene-1,3,5-triamine;sulfuric acid involves several steps. One common method includes the nitration of toluene to form 2-methyl-1,3,5-trinitrobenzene, followed by reduction to 2-methylbenzene-1,3,5-triamine. The final step involves the reaction with sulfuric acid to form the desired compound . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methylbenzene-1,3,5-triamine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be replaced by other substituents. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzene-1,3,5-triamine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylbenzene-1,3,5-triamine;sulfuric acid involves its interaction with molecular targets, such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with target molecules, affecting their function and activity. The sulfuric acid component can also play a role in the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methylbenzene-1,3,5-triamine;sulfuric acid include:
2,4,6-Triaminotoluene: This compound has a similar structure but lacks the sulfuric acid component.
2-Methylbenzene-1,3,5-trinitrobenzene: This compound is an intermediate in the synthesis of this compound and has different chemical properties due to the presence of nitro groups. The uniqueness of this compound lies in its combination of amino groups and sulfuric acid, which imparts distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
921205-88-1 |
|---|---|
Molekularformel |
C7H15N3O8S2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
2-methylbenzene-1,3,5-triamine;sulfuric acid |
InChI |
InChI=1S/C7H11N3.2H2O4S/c1-4-6(9)2-5(8)3-7(4)10;2*1-5(2,3)4/h2-3H,8-10H2,1H3;2*(H2,1,2,3,4) |
InChI-Schlüssel |
JGSGFXYQBNNBED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



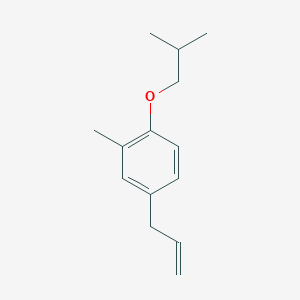
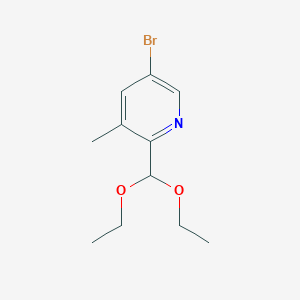
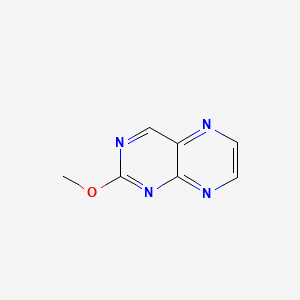
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
